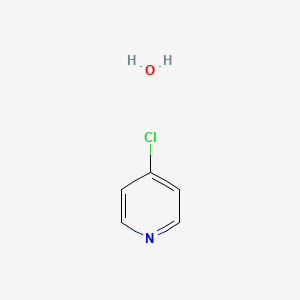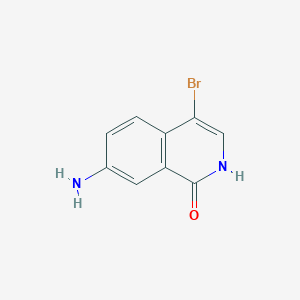
4-Chloropyridine hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridine hydrate is a chemical compound with the molecular formula C5H6ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in various chemical reactions and has applications in the pharmaceutical, agrochemical, and chemical industries .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloropyridine hydrate can be synthesized through several methods. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst. This process typically requires controlled conditions, such as a specific temperature and pressure, to ensure the selective chlorination at the fourth position .
Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride. The reaction is carried out at 50°C for 10 hours, followed by cooling and extraction to obtain 4-chloropyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
4-Chloropyridine hydrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert 4-chloropyridine to 4-aminopyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines, such as 4-aminopyridine and 4-alkoxypyridine.
Oxidation: The major product is 4-chloropyridine N-oxide.
Reduction: The primary product is 4-aminopyridine.
科学研究应用
4-Chloropyridine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-chloropyridine hydrate involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the pyridine ring. The chlorine atom can be easily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
相似化合物的比较
4-Chloropyridine hydrate can be compared with other halogenated pyridines, such as 2-chloropyridine and 3-chloropyridine:
2-Chloropyridine: This compound has the chlorine atom at the second position of the pyridine ring. It is used in the synthesis of fungicides and insecticides.
3-Chloropyridine: The chlorine atom is located at the third position.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .
属性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC 名称 |
4-chloropyridine;hydrate |
InChI |
InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 |
InChI 键 |
VPSMLQACJQBKOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)

![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)



![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)

